molecular formula C10H7BrO3S B170095 5-Bromonaphthalene-1-sulfonic acid CAS No. 162109-23-1

5-Bromonaphthalene-1-sulfonic acid

Cat. No.: B170095
CAS No.: 162109-23-1
M. Wt: 287.13 g/mol
InChI Key: YJAZMVNGYPHJFM-UHFFFAOYSA-N
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Description

5-Bromonaphthalene-1-sulfonic acid is an organic compound that belongs to the class of naphthalene sulfonic acids. It is characterized by the presence of a bromine atom at the 5-position and a sulfonic acid group at the 1-position of the naphthalene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromonaphthalene-1-sulfonic acid typically involves the bromination of naphthalene followed by sulfonation. One common method starts with the bromination of naphthalene using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting 5-bromonaphthalene is then subjected to sulfonation using concentrated sulfuric acid or oleum to introduce the sulfonic acid group at the 1-position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromonaphthalene-1-sulfonic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate or sodium acetate.

Major Products

The major products formed from these reactions include various substituted naphthalenes, biaryl compounds, and oxidized derivatives.

Scientific Research Applications

5-Bromonaphthalene-1-sulfonic acid finds applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 5-Bromonaphthalene-1-sulfonic acid involves its interaction with molecular targets through its functional groups. The sulfonic acid group can form strong hydrogen bonds and ionic interactions, while the bromine atom can participate in halogen bonding. These interactions influence the compound’s reactivity and its ability to act as a catalyst or inhibitor in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromonaphthalene-1-sulfonic acid is unique due to the presence of both a bromine atom and a sulfonic acid group on the naphthalene ring. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

5-bromonaphthalene-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3S/c11-9-5-1-4-8-7(9)3-2-6-10(8)15(12,13)14/h1-6H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAZMVNGYPHJFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2Br)C(=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20532015
Record name 5-Bromonaphthalene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20532015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162109-23-1
Record name 5-Bromonaphthalene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20532015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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